molecular formula C9H9NO5 B8271870 4-Nitrobenzoic acid 2-hydroxyethyl ester CAS No. 10516-12-8

4-Nitrobenzoic acid 2-hydroxyethyl ester

Cat. No. B8271870
CAS RN: 10516-12-8
M. Wt: 211.17 g/mol
InChI Key: JACGCXYEJRIZNG-UHFFFAOYSA-N
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Description

4-Nitrobenzoic acid 2-hydroxyethyl ester is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitrobenzoic acid 2-hydroxyethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrobenzoic acid 2-hydroxyethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

10516-12-8

Product Name

4-Nitrobenzoic acid 2-hydroxyethyl ester

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-hydroxyethyl 4-nitrobenzoate

InChI

InChI=1S/C9H9NO5/c11-5-6-15-9(12)7-1-3-8(4-2-7)10(13)14/h1-4,11H,5-6H2

InChI Key

JACGCXYEJRIZNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethylene carbonate (20 g., 0.22 mole), 4-Nitrobenzoic acid (38 g., 0.2 mole), and tetraethylammonium chloride (2.0 g., 0.04 mole) were placed in a one liter round bottom flask and heated at 140° C. with stirring until evolution of CO2 stopped. The reaction was cooled to room temperature and dissolved in one liter of ethyl acetate. The solution was washed with water and dried over MgSO4. The drying agent was removed by filtration. The volume was reduced in-vacuo and the 2-hydroxyethyl-4-nitrobenzoate obtained as a pale yellow solid. The structure was confirmed by NMR spectroscopy.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of p-nitrobenzoic acid (33.4 g, 0.2 mole), ethylene carbonate (19.4 g, 0.22 mole) and tetraethylammonium iodide (9.6 g, 0.036 mole) was heated at 140° C. for 45 minutes. On cooling, the mixture was dissolved in ethyl acetate (500 ml) and washed with water (3×) and saturated sodium chloride. The organic solution was dried (MgSO4) and evaporated to dryness under reduced pressure. The residue was shown to be a mixture of the desired product and a small amount of the diester product, bis-(4-nitrobenzoyl)-ethylene glycol, by TLC (silica gel, ethyl acetate as mobile phase; Rf 's=0.5 and 0.7, respectively). The mixture was therefore chromatographed on silica gel, eluting first with benzene and then with chloroform to give hydroxyethyl p-nitrobenzoate (31 g) as a pale yellow solid, m.p. 77°-78° C., which was homogeneous by TLC.
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

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